molecular formula C13H20BNO3S B2890405 N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide CAS No. 2377610-18-7

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide

Cat. No.: B2890405
CAS No.: 2377610-18-7
M. Wt: 281.18
InChI Key: KXPXNDLRFRMJTR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide: is an organic compound that features a thiophene ring substituted with a carboxamide group and a boronate ester

Scientific Research Applications

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

Mechanism of Action

Target of Action

Boronic acid derivatives like bs-34623 are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium catalysts or other reactants in these reactions.

Mode of Action

In the context of Suzuki-Miyaura coupling, BS-34623 likely acts as an organoboron reagent . The compound’s boronic ester group can undergo transmetalation with a palladium complex, transferring the organic group from boron to palladium . This forms a new carbon-carbon bond, which is a key step in the coupling reaction .

Pharmacokinetics

It’s worth noting that boronic acid derivatives like bs-34623 are generally stable, readily prepared, and environmentally benign . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of BS-34623’s action would depend on the specific context in which the compound is used. In Suzuki-Miyaura coupling, the compound’s action results in the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, potentially with various biological activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BS-34623. For instance, the efficiency of Suzuki-Miyaura coupling can be affected by factors like temperature, solvent, and the presence of other reactants . Additionally, the compound’s stability could be influenced by factors like pH and exposure to light or oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide typically involves the following steps:

    Borylation: The introduction of the boronate ester group is often achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid or boronate ester reacts with a halogenated thiophene derivative.

    Amidation: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid derivative of thiophene reacts with dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The boronate ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide is unique due to the presence of both a thiophene ring and a boronate ester group, which imparts distinct electronic and chemical properties. This combination makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials.

Properties

IUPAC Name

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-19-10)11(16)15(5)6/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPXNDLRFRMJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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